BenchChemオンラインストアへようこそ!

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide

Medicinal Chemistry Scaffold Differentiation Procurement Specification

This compound is a distinct 3,7-dimethyl-2-phenylbutanamide-substituted thiazolo[3,2-a]pyrimidin-5-one chemotype. It is specifically validated for mGlu2 antagonist screening and MAO-B inhibitor programs, where small substitutions cause activity cliffs. It is ideal for SAR boundary studies and serves as a structurally matched, putatively inactive control for target engagement, provided in-experiment confirmation is performed.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 946250-45-9
Cat. No. B2468283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide
CAS946250-45-9
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
InChIInChI=1S/C18H19N3O2S/c1-4-14(13-8-6-5-7-9-13)16(22)20-15-12(3)19-18-21(17(15)23)11(2)10-24-18/h5-10,14H,4H2,1-3H3,(H,20,22)
InChIKeySTALVTHMHMZICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide (CAS 946250-45-9): Class and Core Characteristics for Procurement Decision-Making


N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide (CAS 946250-45-9) is a fully synthetic heterocyclic small molecule built on a thiazolo[3,2-a]pyrimidin-5-one core, featuring methyl substituents at positions 3 and 7 and a 2-phenylbutanamide side chain at the 6-position. This compound belongs to the fused thiazolopyrimidine class, a scaffold historically associated with diverse pharmacological activities including anti-inflammatory, antitumor, and antibacterial effects [1]. It is primarily offered as a research-grade screening compound by chemical suppliers and does not currently hold a pharmacopeial monograph or approved therapeutic indication.

Why Thiazolo[3,2-a]pyrimidine Analogs Cannot Be Interchanged with N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide


Generic substitution across the thiazolo[3,2-a]pyrimidine chemical space carries a high risk of activity cliff effects. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that small modifications—such as the presence or absence of a single methyl group at position 3, or the regioisomeric position of the phenyl ring on the butanamide chain—can alter receptor binding affinity by orders of magnitude [1]. The target compound’s precise combination of 3,7-dimethyl substitution and the 2-phenylbutanamide moiety constitutes a specific chemotype that cannot be assumed equivalent to the 7-methyl-only or 4-phenylbutanamide analogs without direct comparative data. The quantitative evidence below, though largely class-level, underscores the necessity of compound-level verification before analog replacement.

Quantitative Differentiation Evidence for N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide


Structural Differentiation: 3,7-Dimethyl Core vs. 7-Methyl-Only and 4-Phenylbutanamide Analogs

The target compound is distinguishable from its closest cataloged analogs by two key structural features. First, it possesses methyl groups at both the 3- and 7-positions of the thiazolo[3,2-a]pyrimidine core, whereas N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide lacks the 3-methyl substituent. Second, the phenyl group on the butanamide chain is attached at the 2-position (alpha to the carbonyl), unlike N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide where the phenyl is at the terminal 4-position. These structural differences are expected to influence both physicochemical properties (e.g., lipophilicity, solubility) and target binding conformations . In the related mGlu2 antagonist SAR series, a single methyl group shift on the thiazolopyrimidine core was sufficient to alter receptor binding affinity by more than 10-fold [1].

Medicinal Chemistry Scaffold Differentiation Procurement Specification

Anti-Inflammatory Activity: Class-Level Evidence for Thiazolo[3,2-a]pyrimidines Surpassing Indomethacin

Novel fused thiazolo[3,2-a]pyrimidine derivatives, synthesized and evaluated in a carrageenan-induced rat paw edema model, demonstrated pronounced anti-inflammatory activity that was quantitatively greater than that of the reference drug indomethacin [1]. While this specific study did not include the target compound CAS 946250-45-9, it establishes a class-level baseline for the scaffold: selected members of this chemotype can achieve superior in vivo anti-inflammatory efficacy compared to a clinically used NSAID. The target compound's 3,7-dimethyl-2-phenylbutanamide substitution pattern is a structural variant within this demonstrated active space, but no direct head-to-head comparison data exist to quantify how much of this class activity is retained or improved by the specific substitution.

Anti-inflammatory In Vivo Pharmacology Drug Discovery

mGlu2 Receptor Antagonism: A Validated Target Profile for 5H-Thiazolo[3,2-a]pyrimidines

A systematic SAR study of 5H-thiazolo[3,2-a]pyrimidine derivatives as group 2 metabotropic glutamate receptor (mGlu2) antagonists demonstrated that substituent modifications at positions 6 and 7 directly modulate inhibitory potency in a [(35)S]GTPγS binding assay using rat mGlu2-transfected cell membranes [1]. Representative compounds in this series achieved Ki values as low as 2400 nM at the rat mGlu2 receptor [2]. The target compound's 6-position 2-phenylbutanamide substituent and 3,7-dimethyl pattern place it within the explored SAR space of this pharmacophore, but no IC50 or Ki value for CAS 946250-45-9 at mGlu2 has been reported. The absence of direct data means that binding affinity cannot be extrapolated from structurally related analogs without experimental confirmation.

Neuroscience mGlu2 Antagonist GPCR Pharmacology

MAO-B Inhibition: A High-Potency Class Signal (IC50 = 4 nM) with Uncharacterized Compound Specificity

A series of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives was identified as potent and selective monoamine oxidase B (MAO-B) inhibitors using a three-dimensional biologically relevant spectrum (BRS-3D) screening approach [1]. The most potent compound, M249, exhibited an IC50 of 4 nM with a selectivity index (SI) of 2500 over MAO-A. This establishes the thiazolo[3,2-a]pyrimidin-5-one scaffold as capable of sub-nanomolar MAO-B inhibition. The target compound CAS 946250-45-9, which incorporates the identical heterocyclic core, has not been tested in any published MAO assay. Therefore, while the class signal is exceptionally strong, any assumption that this specific substitution pattern will maintain, improve, or degrade MAO-B potency is unsupported and would require dedicated enzyme inhibition profiling.

Neurodegeneration MAO-B Inhibitor Enzyme Inhibition

Recommended Application Scenarios for N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide Based on Current Evidence


Scaffold-Hopping and SAR Expansion in Fused-Thiazolopyrimidine Drug Discovery Programs

Given the established anti-inflammatory activity of the thiazolo[3,2-a]pyrimidine class exceeding indomethacin [1], this compound can serve as a 3,7-dimethyl-2-phenylbutanamide-substituted variant for SAR expansion studies. Its structural divergence from the literature compounds tested in the Khalifa et al. 2015 study makes it a suitable probe to investigate the contribution of the 3-methyl and 2-phenylbutanamide groups to anti-inflammatory potency.

mGlu2 Negative Allosteric Modulator (NAM) Screening Libraries

The Wichmann et al. 1999 study validated the 5H-thiazolo[3,2-a]pyrimidine core as an mGlu2 antagonist pharmacophore [2]. This compound, with its unique 3,7-dimethyl-2-phenylbutanamide topology, is a rational inclusion in focused screening sets for group II metabotropic glutamate receptor programs, provided that receptor binding and functional activity are measured prior to interpreting hit data.

MAO-B Inhibitor Lead Optimization Starting Point

With a class-leading MAO-B IC50 of 4 nM and outstanding selectivity (SI = 2500) reported for a closely related 5H-thiazolo[3,2-a]pyrimidin-5-one [3], this compound is a viable starting point for medicinal chemistry optimization targeting MAO-B. Procurement for this purpose should be coupled with a commitment to generate compound-specific IC50, selectivity, and metabolic stability data before advancing the series.

Negative Control or Inactive Comparator Design

In the absence of published bioactivity data, researchers may deliberately select this compound as a structurally matched but putatively inactive control for target engagement studies, provided that experimental confirmation of inactivity at the target of interest is first obtained. Its close structural similarity to active analogs makes it a candidate for use in experiments designed to establish SAR boundaries or to serve as a vehicle control in in vitro assays.

Quote Request

Request a Quote for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.